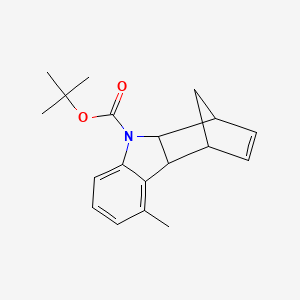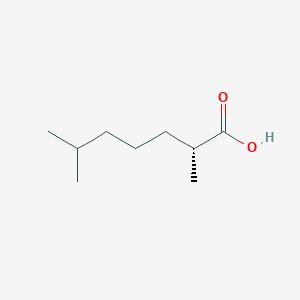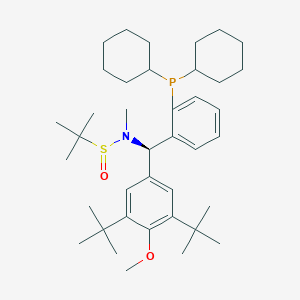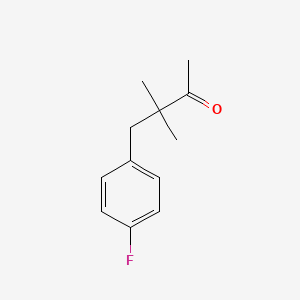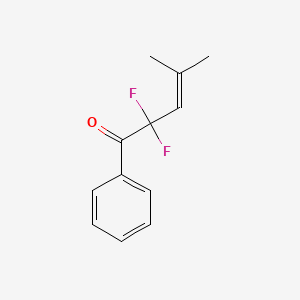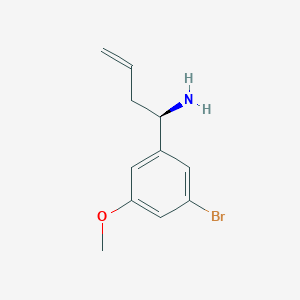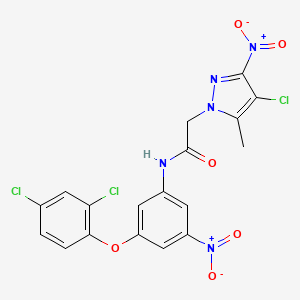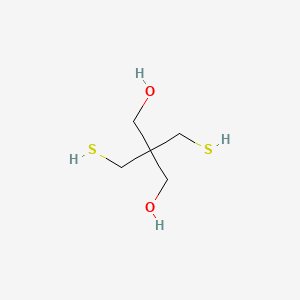![molecular formula C7H4Br2OS B12843961 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound with the molecular formula C7H4Br2OS and a molecular weight of 295.98 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene ring system with two bromine atoms at positions 1 and 3, and a ketone group at position 4. It is a solid at room temperature and is often used in various chemical reactions and research applications.
Preparation Methods
The synthesis of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one typically involves the bromination of 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Chemical Reactions Analysis
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopenta[c]thiophenes, while reduction reactions typically produce the corresponding alcohols.
Scientific Research Applications
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials for electronic applications.
Biological Research: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound has a similar structure but with only one bromine atom at position 2.
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: This compound has a similar core structure but with additional functional groups, making it useful for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C7H4Br2OS |
|---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1,3-dibromo-5,6-dihydrocyclopenta[c]thiophen-4-one |
InChI |
InChI=1S/C7H4Br2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2 |
InChI Key |
MWAWIFDPWYYXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(SC(=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


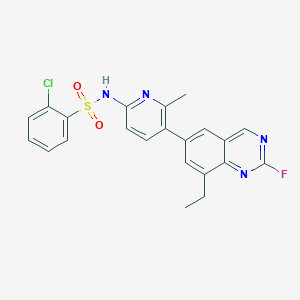
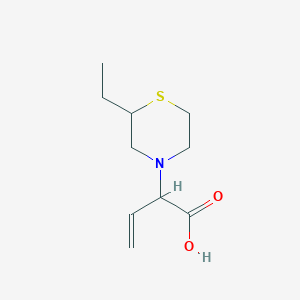
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
